4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide
CAS No.: 2034357-87-2
Cat. No.: VC7081985
Molecular Formula: C15H29N3O2
Molecular Weight: 283.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034357-87-2 |
|---|---|
| Molecular Formula | C15H29N3O2 |
| Molecular Weight | 283.416 |
| IUPAC Name | 4-[(3,3-dimethylbutanoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |
| Standard InChI | InChI=1S/C15H29N3O2/c1-15(2,3)10-13(19)16-11-12-6-8-18(9-7-12)14(20)17(4)5/h12H,6-11H2,1-5H3,(H,16,19) |
| Standard InChI Key | BGGWFRCHEXBEHH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)NCC1CCN(CC1)C(=O)N(C)C |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the N,N-dimethyl groups, and attachment of the carboxamide and butanamido moieties. Common methods might involve nucleophilic substitution reactions and amide bond formation using coupling reagents.
Biological Activity and Applications
While specific biological activities of 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide are not detailed, compounds with similar structures often exhibit potential in pharmaceutical applications, such as analgesics, antihistamines, or as intermediates in drug synthesis.
Data Table for Similar Compounds
Given the lack of specific data for 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide, we can look at similar compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-Methoxy-N,1-dimethylpiperidine-4-carboxamide | C9H18N2O2 | 186.25 | 215950-19-9 |
| 3,4-Dimethylpiperidine | C7H15N | 113.20 | 34970-88-2 |
| N,N-Dimethyl-4-piperidinamine | C7H16N2 | 128.22 | 50533-97-6 |
Research Findings and Future Directions
Research on piperidine derivatives often focuses on their pharmacological properties and potential therapeutic applications. Future studies on 4-((3,3-dimethylbutanamido)methyl)-N,N-dimethylpiperidine-1-carboxamide could explore its biological activity, synthesis optimization, and potential uses in medicine or other fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume